5-(N-ethylsulfamoyl)-anthranilic acid
Description
5-(N-Ethylsulfamoyl)-anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) with an N-ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) substituted at the 5-position of the benzene ring. Anthranilic acid derivatives are recognized for their versatility as pharmacophores, with modifications at the amino, carboxylic acid, or benzene ring positions leading to diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-amino-5-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13) |
InChI Key |
NXRNFGDZSNRWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Anthranilic Acid Derivatives
Substituent Position and Bioactivity
The position of substituents on the anthranilic acid backbone significantly impacts biological activity. For example:
- Compound 3 (): A 2-thioacetyl-substituted anthranilic acid derivative exhibited an IC₅₀ of 24 µM against E. coli UppS, outperforming risedronate (IC₅₀ = 660 µM). The thioacetyl group likely enhances hydrophobic interactions in the enzyme's binding pocket .
- N-Phenylanthranilic Acid (): Substitution with a phenyl group at the nitrogen yielded moderate Ca²⁺-activated Cl⁻ channel (CaCC) blocking activity (IC₅₀ = 88.1 µM). In contrast, β-3 (para-nitro-substituted N-phenylanthranilic acid) showed improved potency (IC₅₀ = 17.8 µM), highlighting the importance of para-substituents for CaCC inhibition .
Comparison to 5-(N-Ethylsulfamoyl)-Anthranilic Acid: The ethylsulfamoyl group at the 5-position introduces a sulfonamide linker, which may mimic pyrophosphate moieties in enzyme binding sites (as seen in bisphosphonate inhibitors) .
Pharmacological Profiles
Key Observations :
- Sulfonamide and nitro groups enhance potency in enzyme inhibition and ion channel blocking, respectively.
- Bulky substituents (e.g., bromo-oxadiazole in ) improve anti-inflammatory activity but may reduce solubility.
Binding Interactions and Mechanism
- Enzyme Inhibition : Anthranilic acid derivatives often act as pyrophosphate mimetics. For example, benzoic acid inhibitors bind to the FPP (farnesyl pyrophosphate) site in enzymes via hydrophobic and hydrogen-bonding interactions . The ethylsulfamoyl group in this compound could similarly engage with polar residues (e.g., Arg, Gln) in target proteins.
- Ion Channel Blockade: Substituent position dictates CaCC blocking efficacy. Para-nitro groups on N-phenylanthranilic acid (β-3) optimize interactions with hydrophobic β-ionone pockets, while meta/ortho positions are less effective .
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